4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
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Overview
Description
4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and it is further substituted with nitro and benzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under reflux conditions.
Coupling Reaction: The final step involves the coupling of the nitro-substituted quinazolinone with 3-nitroaniline and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups will yield the corresponding amines, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known to exhibit anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide involves its interaction with specific molecular targets within the cell. The quinazolinone core is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(4-nitrophenyl)benzamide
- 4-nitrobenzanilide
- Quinazoline-2,4-diones
Uniqueness
4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is unique due to its specific substitution pattern and the presence of both nitro and benzamide groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C21H15N5O6 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C21H15N5O6/c27-20(13-8-10-15(11-9-13)25(29)30)23-24-19(14-4-3-5-16(12-14)26(31)32)22-18-7-2-1-6-17(18)21(24)28/h1-12,19,22H,(H,23,27) |
InChI Key |
IXMDFLZMCWGCKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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